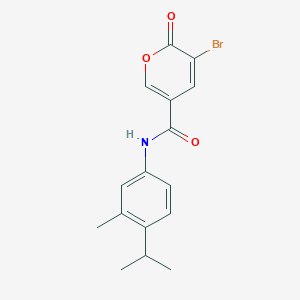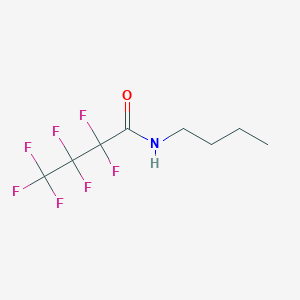
n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of heptafluorobutyric acid with n-butylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process includes steps such as purification and distillation to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and hydrophobicity.
Industry: Utilized in the production of specialized coatings and materials with unique properties.
Mécanisme D'action
The mechanism of action of n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with molecular targets through hydrophobic interactions and fluorine bonding. These interactions can influence various biochemical pathways and processes, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl ester
Uniqueness
n-Butyl-2,2,3,3,4,4,4-heptafluorobutanamide stands out due to its specific amide functional group, which imparts unique chemical properties compared to similar fluorinated compounds. This makes it particularly useful in applications requiring high stability and specific reactivity.
Propriétés
Numéro CAS |
377-67-3 |
|---|---|
Formule moléculaire |
C8H10F7NO |
Poids moléculaire |
269.16 g/mol |
Nom IUPAC |
N-butyl-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C8H10F7NO/c1-2-3-4-16-5(17)6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3,(H,16,17) |
Clé InChI |
VVMBYVDOZXJXRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
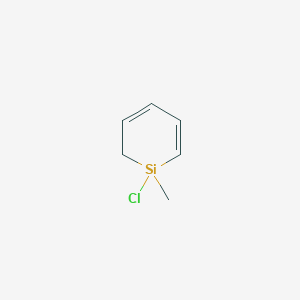
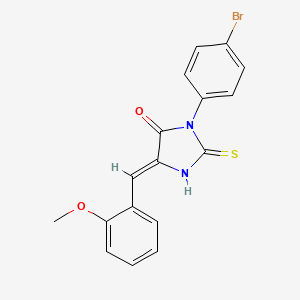

methanone](/img/structure/B14157386.png)
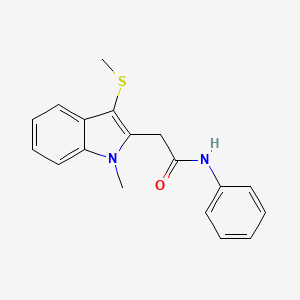
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
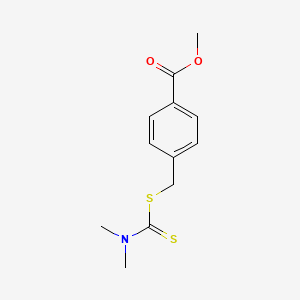
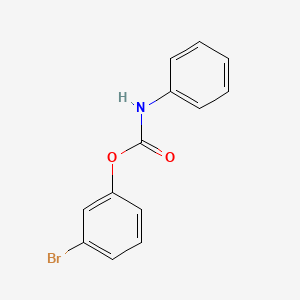
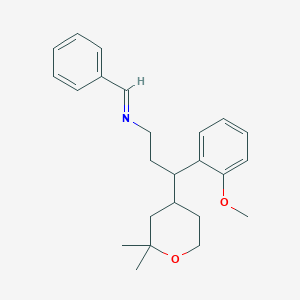
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
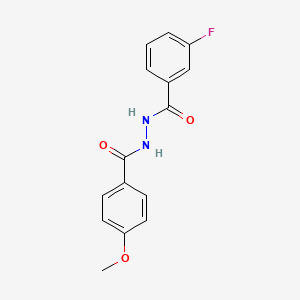
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
